Differentiated Antibacterial Activity of Metal Complexes Derived from 5-Bromo-2-hydroxy-3-nitrobenzaldehyde
Metal complexes derived from Schiff base ligands of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde exhibit moderate antibacterial activity, which is superior to the free ligands. Critically, a direct head-to-head comparison demonstrated that new Ni(II) complexes of these ligands showed enhanced antibacterial activity compared to the previously reported Cu(II) complexes of the same ligands [1]. The order of activity for Cu(II) complexes was determined to be CuL2 > CuL1 > CuL3 > CuL4, indicating that the aliphatic amine-containing complexes (CuL1, CuL2) are more potent than their aromatic analogs [2].
| Evidence Dimension | Antibacterial Activity (Qualitative Comparison) |
|---|---|
| Target Compound Data | Ni(II) complexes of 5-bromo-2-hydroxy-3-nitrobenzaldehyde-derived Schiff bases |
| Comparator Or Baseline | Cu(II) complexes of the same Schiff base ligands |
| Quantified Difference | Enhanced antibacterial activity for Ni(II) complexes compared to Cu(II) complexes |
| Conditions | Tested against two gram-positive and two gram-negative human pathogenic bacteria |
Why This Matters
This directly addresses the selection of a metal center for creating more effective antibacterial agents, providing a clear, evidence-based reason to choose Ni(II) over Cu(II) for this specific ligand scaffold.
- [1] Imani, N.; Behzad, M.; Rudbari, H. A.; Bruno, G.; Jahromi, H. S.; Khaleghian, A. Nickel versus copper: enhanced antibacterial activity in a series of new nickel(II) Schiff base complexes. J. Coord. Chem. 2016, 69, 229-237. View Source
- [2] Imani, N.; Behzad, M.; Rudbari, H. A.; Bruno, G.; Jahromi, H. S.; Khaleghian, A. Crystal structures, spectroscopic, electrochemical, and antibacterial properties of a series of new copper(II) Schiff base complexes. J. Coord. Chem. 2015, 68, 2296-2306. View Source
